(2-Amino-3-bromo-5-methylphenyl)methanol
Description
(2-Amino-3-bromo-5-methylphenyl)methanol is a brominated aromatic alcohol featuring a phenyl ring substituted with amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups at positions 2, 3, and 5, respectively, along with a hydroxymethyl (-CH₂OH) group. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive functional groups, which enable further derivatization.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
(2-amino-3-bromo-5-methylphenyl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4,10H2,1H3 |
InChI Key |
VOEZTUOMIAIGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares (2-Amino-3-bromo-5-methylphenyl)methanol with structurally related brominated phenylmethanol derivatives:
Key Observations :
- Substituent Effects : The position and type of substituents significantly influence molecular weight and reactivity. For example, replacing the methyl group in the target compound with a methoxy group (as in CAS 953039-12-8) increases oxygen content and molecular weight.
- Halogenation : Additional bromine atoms (e.g., in the dibromo derivative, CAS 50739-76-9) increase molecular weight and may enhance lipophilicity, impacting solubility and interaction with biological targets.
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